2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide
Description
2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 5, a p-tolyl (4-methylphenyl) group at position 4, and a sulfanyl-linked acetamide moiety at position 2. This compound belongs to a broader class of triazolylsulfanyl acetamides, which have been extensively studied for their anticancer, antimicrobial, and anti-inflammatory properties .
The synthesis typically involves:
Meerwein arylation to introduce aryl groups into the triazole scaffold.
Acylation reactions to attach the acetamide moiety, often using chloroacetyl chloride or similar reagents .
Thioether formation via nucleophilic substitution between triazole-thiol intermediates and halogenated acetamides .
Key physicochemical properties include a molecular weight of ~388.45 g/mol (based on analogs in and ) and characteristic NMR signals:
Properties
CAS No. |
351356-26-8 |
|---|---|
Molecular Formula |
C18H18N4OS |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H18N4OS/c1-13-8-10-16(11-9-13)22-14(2)20-21-18(22)24-12-17(23)19-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,23) |
InChI Key |
RAORXBFLEWWYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Triazole Core Formation
The triazole ring is synthesized via cyclization of hydrazine derivatives with carbon disulfide or thiourea analogs.
Example procedure :
-
Hydrazide preparation : React ethyl 4-methylbenzoate with hydrazine hydrate in ethanol under reflux to form 4-methylbenzohydrazide.
-
Cyclization : Treat the hydrazide with carbon disulfide in alkaline medium (e.g., 2N NaOH) at 80–100°C for 4–6 hours to yield 5-methyl-4-p-tolyl-4H-1,2,4-triazole-3-thiol.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethanol, NH₂NH₂·H₂O, reflux | 85–90% |
| 2 | CS₂, NaOH, 80°C | 70–75% |
Alkylation and Acetamide Coupling
The thiol group of the triazole is alkylated with 2-chloro-N-phenylacetamide under basic conditions.
Procedure :
-
Mix 5-methyl-4-p-tolyl-4H-1,2,4-triazole-3-thiol (1 eq) with 2-chloro-N-phenylacetamide (1.2 eq) in dry acetone.
-
Isolate the product via recrystallization (ethanol/water).
| Parameter | Optimization Data |
|---|---|
| Solvent | Acetone > DMF > THF |
| Base | K₂CO₃ > NaHCO₃ > Et₃N |
| Yield | 65–78% |
Ultrasound-Assisted Synthesis
Ultrasonic irradiation significantly enhances reaction efficiency by improving mass transfer and reducing activation energy.
Protocol :
-
Suspend 5-methyl-4-p-tolyl-4H-1,2,4-triazole-3-thiol (1 eq) in DMF.
-
Add LiH (2 eq) and irradiate with ultrasound (47 kHz) for 15 minutes.
-
Introduce 2-bromo-N-phenylacetamide (1 eq) and continue irradiation until completion (monitored by TLC).
-
Precipitate the product using ice-water and recrystallize with ethanol.
| Method | Time | Yield |
|---|---|---|
| Conventional | 5–8 h | 65–78% |
| Ultrasound | 1–2 h | 85–95% |
Critical Reaction Parameters
Solvent and Base Selection
Temperature and Time
-
Cyclization : 80–100°C for 4–6 hours ensures complete ring closure.
-
Coupling : 60°C for 5–8 hours under conventional heating vs. 1–2 hours with ultrasound.
Characterization and Quality Control
-
FT-IR : Key peaks include N–H (3250–3300 cm⁻¹), C=O (1660–1680 cm⁻¹), and C–S (650–680 cm⁻¹).
-
¹H NMR : Signals for p-tolyl (δ 2.35 ppm, singlet, 3H), triazole-CH₃ (δ 2.50 ppm), and acetamide NH (δ 10.1 ppm).
Challenges and Optimization Strategies
-
Byproduct Formation : Competing oxidation of thiol to disulfide.
-
Low Coupling Yield : Steric hindrance from p-tolyl group.
-
Solution : Increase reaction temperature or use excess alkylating agent.
-
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Conventional | Low equipment cost | Long reaction time, moderate yield |
| Ultrasound | High yield, short duration | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
Key Observations :
- The target compound’s moderate activity against melanoma and breast cancer lines aligns with its structural similarity to 6a–h, which show higher potency due to benzylthiazole modifications .
- Anti-exudative analogs () highlight the role of furan substituents in modulating inflammation pathways.
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | 6a–h () | Lesinurad () |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | 2.8–3.5 | 2.1 |
| Solubility (mg/mL) | <0.1 (aqueous) | <0.1 | >1 (due to sulfonamide) |
| Hydrogen Bond Acceptors | 5 | 5–6 | 8 |
Key Observations :
- The target compound’s higher LogP than Lesinurad suggests better tissue penetration but lower aqueous solubility.
- Sulfonamide groups in Lesinurad significantly improve solubility, making it more suitable for oral administration .
Biological Activity
The compound 2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide , also known as a sulfanyltriazole derivative, has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological applications, particularly in antifungal and anticancer domains.
Chemical Structure and Properties
The molecular formula of the compound is with a CAS number of 326013-67-6. The structure features a triazole ring, which is known for its diverse biological activities. The presence of sulfur in the form of a thioether further enhances its pharmacological potential.
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazoles, including sulfanyltriazoles, exhibit significant antifungal properties. The mechanism of action often involves the inhibition of cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase (CYP51) , crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols within fungal cells, ultimately resulting in cell death .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 0.25 | |
| 1a (R = 7Cl) | Aspergillus fumigatus | 0.25 | |
| Commercial triazole derivatives | Various fungi | 0.0156 - 2.0 |
Anticancer Activity
Sulfanyltriazoles have also been investigated for their anticancer properties. Studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For example, compounds derived from triazole-thiones demonstrated significant activity against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
Table 2: Anticancer Activity of Sulfanyltriazoles
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazole ring and the phenyl groups significantly influence biological activity. For instance:
- Substituents at specific positions on the triazole ring can enhance antifungal potency.
- The presence of electron-withdrawing groups such as nitro or halogens at certain positions has been linked to increased efficacy against resistant strains of fungi .
Case Studies
A notable study conducted by Ivanova et al. synthesized various triazole derivatives and evaluated their biological activities. Their findings highlighted that compounds with specific substituents showed enhanced antifungal activity against resistant strains of Candida albicans and Aspergillus fumigatus.
Another investigation focused on mercapto-substituted triazoles demonstrated promising results in anticancer assays, indicating their potential as lead compounds for further development in cancer therapeutics .
Q & A
Basic: How can reaction conditions be optimized for synthesizing this compound?
Methodological Answer:
Synthesis optimization requires systematic adjustment of temperature, solvent polarity, and stoichiometric ratios. For example:
- Temperature : Reflux conditions (e.g., 80–100°C in ethanol or toluene/water mixtures) are critical for azide substitution reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement of thiol groups in triazole intermediates .
- Catalysts : Use of NaOH or KOH in aqueous phases improves thiolate anion formation for sulfanyl coupling .
Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and confirm purity via HPLC (>95% purity threshold) .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use H/C NMR to confirm acetamide proton signals (δ 2.1–2.3 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) and triazole ring carbons .
- Mass Spectrometry : High-resolution LC-MS identifies molecular ion peaks (e.g., [M+H] for MW ~424 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry of the p-tolyl substituent .
Advanced: How do structural modifications (e.g., p-tolyl vs. thiophene substituents) impact biological activity?
Methodological Answer:
- Comparative Studies : Replace p-tolyl with thiophene or furan groups to assess changes in bioactivity. For example:
- p-Tolyl enhances lipophilicity, improving membrane permeability .
- Thiophene analogs show higher antifungal activity due to sulfur’s electronegativity .
- Data Analysis : Use PASS software to predict activity spectra and validate via in vitro assays (e.g., MIC values against Candida albicans) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability in antimicrobial studies .
- SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with IC trends. For example:
- Electron-withdrawing groups (e.g., -CF) on phenyl rings enhance enzyme inhibition .
- Meta-Analysis : Cross-reference bioactivity data with analogs like 2-(4-Ethyl-5-thiophen-2-yl-4H-triazol-3-ylsulfanyl)-N-phenyl-acetamide to identify outliers .
Basic: What purification strategies are effective for isolating the final product?
Methodological Answer:
- Liquid-Liquid Extraction : Use ethyl acetate (3 × 20 mL) to separate organic layers from aqueous phases in azide displacement reactions .
- Column Chromatography : Employ silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) for triazole-thiol intermediates .
- Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals (>98% by HPLC) .
Advanced: How to design experiments for evaluating enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., cytochrome P450) .
- Docking Studies : Perform molecular docking (AutoDock Vina) with crystal structures (PDB ID 1T29) to map binding interactions of the triazole-sulfanyl moiety .
- Mutagenesis : Introduce point mutations (e.g., Ser123Ala) in enzyme active sites to validate hydrogen bonding with the acetamide carbonyl .
Basic: What stability considerations are critical for storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfanyl group .
- pH Stability : Avoid acidic conditions (<pH 5), which hydrolyze the acetamide bond. Use neutral buffers (PBS) for in vitro studies .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
- Force Field Adjustments : Refine docking parameters (e.g., solvation energy in AMBER) to better model triazole-protein interactions .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and compare with SPR (surface plasmon resonance) data .
- Meta-Dynamics : Simulate conformational changes in enzyme active sites to identify false-negative predictions .
Basic: What synthetic routes avoid common side products (e.g., disulfide formation)?
Methodological Answer:
- Thiol Protection : Use trityl chloride to protect sulfhydryl groups during triazole ring formation, followed by deprotection with TFA .
- Oxygen-Free Conditions : Conduct reactions under nitrogen to prevent disulfide dimerization of thiol intermediates .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- CETSA : Cellular Thermal Shift Assay (CETSA) confirms target binding by measuring protein melting point shifts post-treatment .
- Click Chemistry : Introduce alkyne tags to the acetamide group for fluorescent probe conjugation and intracellular tracking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
